molecular formula C7H16N2O B13428513 (R)-2-(Diethylamino)propanamide

(R)-2-(Diethylamino)propanamide

Cat. No.: B13428513
M. Wt: 144.21 g/mol
InChI Key: UGYQLLBBRLDEHY-ZCFIWIBFSA-N
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Description

®-2-(Diethylamino)propanamide is an organic compound with a chiral center, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Diethylamino)propanamide typically involves the reaction of ®-2-bromo-propanamide with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of ®-2-(Diethylamino)propanamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: ®-2-(Diethylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylamine in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: The major product is often the corresponding carboxylic acid.

    Reduction: The major product is the corresponding amine.

    Substitution: The major product is the substituted amide.

Scientific Research Applications

®-2-(Diethylamino)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.

    Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of ®-2-(Diethylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, influencing biochemical pathways and physiological responses.

Comparison with Similar Compounds

    (S)-2-(Diethylamino)propanamide: The enantiomer of ®-2-(Diethylamino)propanamide, with similar chemical properties but different biological activities.

    N,N-Diethylpropanamide: A structurally similar compound without the chiral center.

    N,N-Dimethylpropanamide: Another similar compound with different substituents on the amide nitrogen.

Uniqueness: ®-2-(Diethylamino)propanamide is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological molecules. This makes it particularly valuable in the development of chiral drugs and in studies of stereochemistry in organic reactions.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(2R)-2-(diethylamino)propanamide

InChI

InChI=1S/C7H16N2O/c1-4-9(5-2)6(3)7(8)10/h6H,4-5H2,1-3H3,(H2,8,10)/t6-/m1/s1

InChI Key

UGYQLLBBRLDEHY-ZCFIWIBFSA-N

Isomeric SMILES

CCN(CC)[C@H](C)C(=O)N

Canonical SMILES

CCN(CC)C(C)C(=O)N

Origin of Product

United States

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